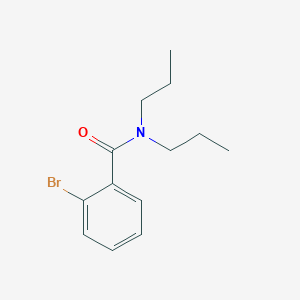

2-bromo-N,N-dipropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dipropylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCHZDRKGWURPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N,n Dipropylbenzamide and Analogues

Classical Amide Bond Formation Strategies

The synthesis of 2-bromo-N,N-dipropylbenzamide is fundamentally an exercise in creating an amide bond between a 2-bromobenzoic acid derivative and di-n-propylamine. The two main classical pathways to achieve this are through the conversion of the carboxylic acid to a more reactive species, an acyl halide, or by activating the carboxylic acid in situ using coupling reagents.

Acyl Halide-Amine Coupling Reactions

A common and highly effective method for amide synthesis is the reaction between an amine and an acyl halide, often referred to as the Schotten-Baumann reaction. fishersci.it This two-step process involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the amine.

The first step in this synthetic sequence is the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, effectively converting carboxylic acids into acyl chlorides with byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. commonorganicchemistry.comlibretexts.orgrsc.org Oxalyl chloride is another alternative. commonorganicchemistry.com The crude or isolated acyl chloride is then reacted with di-n-propylamine to form the target amide. commonorganicchemistry.com

This amidation step requires a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. fishersci.it Tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA, Hünig's base) are commonly employed for this purpose. commonorganicchemistry.comchemicalbook.com

Triethylamine (TEA): A widely used, cost-effective base. However, as a relatively small tertiary amine, it can sometimes act as a nucleophile, especially with highly reactive acylating agents, leading to side products. researchgate.net

N,N-Diisopropylethylamine (DIEA): A non-nucleophilic, sterically hindered base. chemicalbook.comwikipedia.org The bulky isopropyl groups prevent the nitrogen atom from participating in nucleophilic attack, making it an excellent choice as a proton scavenger in reactions where side reactions with the base are a concern. chemicalbook.comresearchgate.net While TEA is a slightly stronger base, DIEA's non-nucleophilicity is often a significant advantage. chemicalbook.comwikipedia.org

For sterically hindered or less reactive amines, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) may be necessary to facilitate the reaction.

| Base | Key Feature | pKa of Conjugate Acid (in DMSO) | Primary Role | Potential Issue |

|---|---|---|---|---|

| Triethylamine (TEA) | Common, cost-effective | 9.0 wikipedia.org | Proton Scavenger | Can act as a nucleophile, leading to side products. researchgate.net |

| N,N-Diisopropylethylamine (DIEA) | Sterically hindered, non-nucleophilic | 8.5 wikipedia.org | Proton Scavenger | Less basic than TEA, higher cost. |

The choice of solvent is a critical parameter that can significantly influence the rate and outcome of amide bond formation. numberanalytics.com The reaction between an acyl chloride and an amine typically proceeds rapidly at room temperature in aprotic solvents. fishersci.itcommonorganicchemistry.com

Aprotic Solvents: Solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. commonorganicchemistry.comnumberanalytics.com Polar aprotic solvents are particularly effective as they can solubilize the reactants and stabilize the charged transition states that occur during the nucleophilic acyl substitution mechanism, thereby increasing the reaction rate. numberanalytics.com

Protic Solvents: Protic solvents can form hydrogen bonds with the amine nucleophile, effectively solvating it and reducing its nucleophilicity, which can slow down the reaction. nih.gov Studies on related amide bond formations have shown that the activation barrier for the reaction is influenced by the solvent's ability to donate hydrogen bonds. nih.gov

Reaction kinetics can also be influenced by temperature and reactant concentration. numberanalytics.com While higher temperatures generally accelerate reactions, they can also promote the formation of side products. numberanalytics.com Therefore, optimizing temperature and concentration is essential for achieving high yields and purity. numberanalytics.com

| Solvent Type | Examples | Effect on Reaction | Reason |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, DCM, THF | Generally preferred; accelerates reaction rate. fishersci.itcommonorganicchemistry.comnumberanalytics.com | Solubilizes reactants and stabilizes charged intermediates and transition states. numberanalytics.com |

| Nonpolar Aprotic | Toluene, Hexane | Can be used, but may have solubility issues. | Less effective at stabilizing charged intermediates compared to polar solvents. |

| Protic | Water, Ethanol, Methanol | Generally avoided; can slow the reaction. | Forms hydrogen bonds with the amine, reducing its nucleophilicity. nih.gov Can also react with the acyl chloride. |

Carboxylic Acid Activation Methods

An alternative to the acyl halide route is the direct coupling of a carboxylic acid with an amine. This method avoids the need to isolate a reactive acyl chloride by using coupling reagents that activate the carboxylic acid in situ.

A variety of coupling reagents have been developed, many originating from peptide synthesis research. fishersci.it For the synthesis of this compound from 2-bromobenzoic acid, a common combination of reagents is dicyclohexylcarbodiimide (B1669883) (DCC) as the activator and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govwikipedia.org

The reaction mechanism proceeds as follows:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. fishersci.it

This intermediate can then be attacked by the amine (di-n-propylamine) to form the amide.

DMAP acts as an acyl-transfer catalyst. It reacts with the O-acylisourea intermediate to form an even more reactive acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack by the amine. wikipedia.org The use of DMAP also helps to suppress a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea. wikipedia.org

The primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the reaction mixture through chromatography. nih.govresearchgate.net An alternative is to use a water-soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea (B33335) byproduct that can be easily removed by aqueous workup. nih.govresearchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used with carbodiimides to further increase efficiency and prevent side reactions. nih.gov

| Reagent/System | Activator | Additive/Catalyst | Key Byproduct | Advantage/Disadvantage |

|---|---|---|---|---|

| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Dicyclohexylurea (DCU) | Effective and mild; DCU byproduct can be difficult to remove. nih.govwikipedia.org |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Water-soluble urea | Byproduct is easily removed by aqueous extraction. nih.govresearchgate.net |

| HATU/DIEA | HATU | N,N-Diisopropylethylamine (DIEA) | Uronium/Phosphonium salts | Very efficient and fast, often used in peptide synthesis. fishersci.co.uk |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, including amide bond formation. mdpi.comchemicaljournals.com Instead of conventional heating with an external source, microwave irradiation heats the reaction mixture directly and efficiently. chemicaljournals.com

This technique offers several advantages for the synthesis of benzamides and their analogues:

Accelerated Reaction Rates: Reactions that might take hours with conventional heating can often be completed in minutes. chemicaljournals.comresearchgate.net

Improved Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. chemicaljournals.com

Energy Efficiency: Microwaves provide a clean and controlled heating system. mdpi.com

Studies comparing conventional and microwave-assisted synthesis of various benzamide (B126) derivatives consistently show that the microwave approach significantly reduces reaction time while often providing superior product yields. chemicaljournals.comresearchgate.net For example, the synthesis of certain N-(phenylcarbamothioyl) benzamide derivatives saw a notable increase in percentage yield with a drastically shorter reaction time under microwave irradiation compared to conventional refluxing. chemicaljournals.com This methodology could be readily applied to the synthesis of this compound to optimize the reaction. nih.govrsc.org

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 2-3 hours | 5-10 minutes |

| Energy Source | External heating mantle/oil bath | Microwave Irradiation (e.g., 340 watt) |

| Yield | Good | Higher |

| Efficiency | Standard | High; eco-friendly, fast, clean. mdpi.comchemicaljournals.com |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, palladium and copper catalysts are at the forefront, facilitating key bond-forming reactions such as carbonylation and amidation.

Palladium-Catalyzed Carbonylation of Aryl Halides

Palladium-catalyzed carbonylation represents a powerful method for the synthesis of benzamides from aryl halides. This process involves the introduction of a carbonyl group (CO) and an amine in a single step, transforming an aryl halide into the corresponding amide. The reaction typically proceeds by the oxidative addition of the aryl halide to a palladium(0) complex, followed by CO insertion and subsequent reaction with an amine. libretexts.orgresearchgate.netwikipedia.org The versatility of this method allows for the synthesis of a wide array of benzamides by varying the aryl halide and the amine component.

The efficiency and selectivity of palladium-catalyzed carbonylation reactions are heavily influenced by the choice of ligands coordinated to the palladium center. thieme-connect.comdiva-portal.org Ligand design plays a critical role in stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and tuning the electronic and steric properties of the catalyst to facilitate the key steps of the catalytic cycle. nih.gov Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. acs.org

For instance, the use of specialized phosphine ligands, such as those developed by Buchwald, has been shown to be crucial for the success of related amination reactions. libretexts.org Catalyst optimization involves screening various ligands, palladium precursors, bases, and solvents to achieve the highest possible yield and selectivity for the desired benzamide product. acs.orgresearchgate.netrsc.org The ligand-to-palladium ratio, reaction temperature, and carbon monoxide pressure are also critical parameters that require careful optimization. acs.org

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Carbonylation

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm CO) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 100 | 1 | 65 |

| 2 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 120 | 5 | 85 |

| 3 | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DMF | 110 | 3 | 78 |

| 4 | Pd(OAc)₂ | cataCXium A | Cs₂CO₃ | Toluene | 100 | 1 | 92 |

This table presents hypothetical data for illustrative purposes, based on common conditions found in the literature for similar reactions.

The mechanism of palladium-catalyzed carbonylative cross-coupling reactions has been extensively studied to understand the intricate steps involved in the catalytic cycle. The generally accepted mechanism begins with the oxidative addition of the aryl halide (e.g., 2-bromotoluene) to a low-valent palladium(0) species, forming a Pd(II) intermediate. libretexts.orgdiva-portal.orgacs.org This is followed by the coordination and migratory insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. libretexts.orgwikipedia.orgdiva-portal.org The final step involves the reaction of this complex with an amine, such as dipropylamine, leading to reductive elimination that furnishes the desired N,N-dipropylbenzamide product and regenerates the Pd(0) catalyst. wikipedia.org

In some variations, such as the Stille-carbonylative coupling, an organotin reagent is used, and the mechanism involves transmetalation after CO insertion. libretexts.orgwikipedia.org Mechanistic studies often employ techniques like kinetic analysis and the isolation and characterization of reaction intermediates to elucidate the catalytic pathway. Understanding these mechanisms is crucial for the rational design of more efficient catalysts and reaction conditions. acs.org

Copper-Catalyzed Amide Formation

Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for the synthesis of amides. These methods are often more cost-effective and can exhibit complementary reactivity. The Ullmann condensation, a classic copper-promoted reaction, has been a cornerstone for the formation of C-N bonds for over a century. wikipedia.orgnih.gov Modern advancements have led to the development of more efficient and milder copper-catalyzed amidation protocols.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. mdpi.com In the context of amide synthesis, photoredox catalysis can be combined with transition metal catalysis to facilitate challenging transformations. chemrxiv.orgnih.gov For instance, a dual catalytic system involving a photoredox catalyst and a nickel catalyst has been developed for the N-arylation of amides. oup.com This approach involves the generation of an amidyl radical via a proton-coupled electron transfer (PCET) process, which then participates in the C-N bond-forming step. oup.com

Visible-light-mediated carbonylative amidation of aryl halides has also been reported, where a tandem catalytic cycle generates a potent photoreductant capable of engaging aryl bromides. chemrxiv.org This method allows for the synthesis of amides from aryl halides, carbon monoxide, and amines under ambient conditions. mdpi.comchemrxiv.org

Table 2: Substrate Scope in Photoredox-Catalyzed Carbonylative Amidation

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | Bromobenzene | Dipropylamine | N,N-Dipropylbenzamide | 75 |

| 2 | 4-Bromoanisole | Morpholine | 4-Methoxy-N-morpholinobenzamide | 82 |

| 3 | 2-Bromopyridine | Piperidine | N-(Pyridin-2-yl)piperidine-1-carboxamide | 68 |

| 4 | 1-Iodonaphthalene | Diethylamine | N,N-Diethyl-1-naphthamide | 79 |

This table presents hypothetical data for illustrative purposes, based on common conditions found in the literature for similar reactions.

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant progress has been made in developing milder and more efficient catalytic Ullmann-type reactions. nih.govmdpi.com

Modern protocols often utilize copper(I) catalysts in the presence of ligands, such as diamines or phenanthrolines, which stabilize the catalyst and facilitate the reaction. wikipedia.orgsioc-journal.cn These improved methods allow for the regioselective amination of bromobenzoic acids without the need for protecting the carboxylic acid group. nih.gov The reaction of 2-bromobenzoic acid derivatives with aliphatic or aromatic amines in the presence of a copper catalyst can provide the corresponding N-alkyl or N-aryl anthranilic acid derivatives in good yields. nih.gov This approach is particularly relevant for the synthesis of analogues of this compound where the bromine is at a different position or where other functional groups are present on the aromatic ring.

Green Chemistry Approaches in Copper-Catalyzed Amidation

The synthesis of N-aryl amides, a cornerstone of pharmaceutical and materials science, has traditionally relied on the Goldberg reaction, a copper-catalyzed N-arylation of amides. sciengine.com While effective, classic protocols often demand harsh conditions, such as high temperatures and stoichiometric amounts of copper, which limits their broader application. sciengine.comnih.gov Modern synthetic chemistry has pushed for the development of greener, more sustainable alternatives that offer milder reaction conditions, improved efficiency, and environmental compatibility. researchgate.net

Green chemistry approaches in copper-catalyzed amidation focus on several key areas: the use of environmentally benign solvents, lower catalyst loading, and base-free or additive-free systems. An efficient method for the N-arylation of various amines, amides, and imides utilizes arylboroxines with a simple copper salt in ethanol, a greener solvent choice compared to traditional halogenated hydrocarbons. nih.govbeilstein-journals.org This system is notable for being base-free and not requiring an oxygen atmosphere, which enhances safety, particularly under reflux conditions. nih.govbeilstein-journals.org

Further advancing sustainable methods, researchers have developed a copper sulfate-catalyzed N-arylation of amines with aryliodonium ylides in water, an ideal green solvent. beilstein-journals.org This protocol proceeds efficiently at moderate temperatures (60-80 °C) and demonstrates the viability of water as a medium for C-N bond formation. beilstein-journals.org Similarly, the regioselective amination of 2-bromobenzoic acids has been achieved using a copper-catalyzed cross-coupling procedure that proceeds in the absence of acid protection and tolerates a variety of functional groups. nih.gov

The mechanism of these reactions generally involves a Cu(I)-mediated nucleophilic aromatic substitution, where the aryl halide activation and nucleophile formation occur in sequential stages. nih.gov The development of catalyst systems using simple, inexpensive copper salts and ligands, such as 1,10-phenanthroline (B135089) or 1,2-diamines, has been crucial in making these transformations more practical and cost-effective. sciengine.comnih.govrsc.org

Table 1: Comparison of Green Copper-Catalyzed N-Arylation Systems

| Catalyst System | Aryl Source | Nucleophile | Solvent | Key Green Features | Reference |

|---|---|---|---|---|---|

| Copper Salt | Arylboroxine | Amines, Amides, Imides | Ethanol | Base-free, additive-free, non-halogenated solvent. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| CuSO₄·5H₂O | Aryliodonium Ylides | Primary & Secondary Amines | Water | Inexpensive catalyst, water as solvent, mild conditions. beilstein-journals.org | beilstein-journals.org |

| CuI / 1,10-phenanthroline | 2-Bromobenzoic Acids | Aliphatic & Aromatic Amines | DMSO | High regioselectivity, no need for carboxylic acid protection. nih.govrsc.org | nih.govrsc.org |

| Cu(OTf)₂ / 1,10-phenanthroline | Diaryliodonium Salts | Benzylamines | DMSO | Use of air as oxidant, direct oxidation/N-arylation. sciengine.com | sciengine.com |

Alternative Synthetic Pathways

Beyond direct amidation of pre-brominated precursors, alternative synthetic strategies offer versatile routes to this compound and related structures. These pathways often involve late-stage functionalization, providing flexibility in molecular design.

Strategies for ortho-Bromination of Benzamides

Achieving regioselective ortho-bromination on an existing benzamide scaffold is a key synthetic challenge. The amide group can act as a directing group, facilitating C-H activation at the ortho position. Several modern methods have been developed to control this regioselectivity, moving beyond classical electrophilic aromatic substitution which often yields mixtures of isomers. nih.govstackexchange.com

One powerful strategy involves transition-metal-catalyzed C-H bond activation. For instance, a rhodium(III)-catalyzed reaction provides a general and practical method for the ortho-bromination and iodination of a wide range of aromatic compounds, including anilides, using N-halosuccinimides. organic-chemistry.org Boron-directed borylation followed by a metal-free oxidative halodeboronation offers another precise route to ortho-halogenated N-aryl amides, ensuring high regioselectivity and functional group tolerance. gu.se

For phenolic substrates, which are structurally related to potential precursors, selective ortho-bromination can be achieved with N-bromosuccinimide (NBS) in polar protic solvents like methanol. mdpi.com The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (pTsOH), can accelerate the reaction and improve selectivity for mono-ortho-bromination over di-bromination. mdpi.com Another approach enhances the reactivity of NBS through halogen bonding with Lewis basic additives like lactic or mandelic acid, allowing for efficient and regioselective bromination under mild, aqueous conditions. nsf.gov

Table 2: Selected Methods for Regioselective ortho-Bromination

| Method | Catalyst / Reagent | Substrate Class | Key Features | Reference |

|---|---|---|---|---|

| C-H Activation | Rh(III) catalyst / NBS | Aromatic Compounds | High-yielding, general, and practical for various aromatics. organic-chemistry.org | organic-chemistry.org |

| Directed C-H Borylation | BBr₃ then NCS/NBS | N-Aryl Amides | Metal-free subsequent halogenation, high regioselectivity. gu.se | gu.se |

| Accelerated Electrophilic Substitution | NBS / pTsOH (cat.) | Phenols | Rapid reaction in methanol, high selectivity for mono-bromination. mdpi.com | mdpi.com |

| Halogen Bonding Activation | NBS / Mandelic Acid (cat.) | Arenes | Enhanced NBS reactivity, occurs in aqueous conditions at room temp. nsf.gov | nsf.gov |

Sequential Functionalization Approaches

The synthesis of highly substituted arenes can be streamlined through sequential C-H functionalization, a step- and atom-economical strategy that avoids multi-step syntheses involving protection and deprotection. rsc.org This approach allows for the regioselective introduction of different functional groups onto the aromatic ring in a one-pot process.

A notable example is the palladium-catalyzed ortho-methoxylation and subsequent meta-halogenation of N-tosyl-benzamides. rsc.org This one-pot, twofold unsymmetrical functionalization allows for the creation of polyfunctionalized arenes from simple starting materials under mild conditions. rsc.orgrsc.org The utility of this method has been demonstrated in the synthesis of the antidiabetic drug Meglitinide. rsc.org

The sequence of functionalization can be controlled by the choice of catalyst and directing group. For instance, a palladium-catalyzed ortho-arylation of N-alkylbenzamides can be followed by a reaction with trifluoroacetic anhydride. nih.gov The outcome depends on the amide's N-alkyl substituent: N-propylbenzamides are converted into fluorenone derivatives, while N-cyclohexylbenzamides yield ortho-arylated benzonitriles. nih.gov Such transformations highlight the potential to build complex molecular architectures from simple benzamide precursors through controlled, sequential reactions. nih.gov

Continuous Flow Synthesis Applications for Benzamides

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. drreddys.comrsc.org These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and simplified scalability. mdpi.combeilstein-journals.org

The synthesis of amides is well-suited to flow chemistry. For example, a three-step process to generate asymmetric amides has been performed in a continuous flow reactor, achieving high yields in minutes under conditions (high temperature and pressure) that would be hazardous in a large-scale batch reaction. rsc.org Continuous flow systems enable the safe handling of hazardous intermediates and reagents, as they are generated and consumed in small volumes within a confined system. rsc.org

Table 3: Examples of Continuous Flow Synthesis for Amides and Related APIs

| Product / Target | Synthesis Type | Key Advantages of Flow Process | Reference |

|---|---|---|---|

| Asymmetric Amides | Three-step sequential acylation | Safe handling of reactions at high temp/pressure; rapid (8 min process). rsc.org | rsc.org |

| Imatinib (API) | Multi-step API synthesis | Integration of amide formation, substitution, and coupling steps. drreddys.combeilstein-journals.org | drreddys.combeilstein-journals.org |

| Benzotriazin-4(3H)-ones | Photochemical cyclization | Scalability, process robustness, high productivity (1g processed). acs.org | acs.org |

| Ibuprofen (API) | Multi-step API synthesis | Improved efficiency through automation and process optimization. researchgate.netmdpi.com | researchgate.netmdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-bromo-N,N-dipropylbenzamide, offering a detailed view of its atomic framework.

Detailed ¹H and ¹³C NMR Analysis for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the connectivity of atoms in this compound. In a typical ¹H NMR spectrum, the aromatic protons exhibit complex multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring. The protons of the N,N-dipropyl groups appear as distinct signals in the upfield region, with their chemical shifts and splitting patterns confirming the presence of the propyl chains and their attachment to the nitrogen atom.

Similarly, the ¹³C NMR spectrum displays a set of signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the brominated aromatic ring show distinct resonances, and the carbons of the two propyl groups are also clearly resolved. For comparison, the related compound N,N-dibutyl-o-bromobenzamide shows characteristic ¹H NMR signals in deuterated chloroform (B151607) (CDCl₃), including multiplets for the aromatic and butyl protons. rsc.org The ¹³C NMR spectrum of this related compound reveals the carbonyl carbon at approximately 168.85 ppm and other aromatic and aliphatic carbons at their expected chemical shifts. rsc.org

Table 1: Representative NMR Data for Related Benzamides An interactive data table will be available in the future.

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| N,N-Dibutyl-o-bromobenzamide | ¹H | CDCl₃ | 7.58 (d), 7.38-7.35 (m), 7.27-7.23 (m), 3.82-3.80 (m), 3.27-3.23 (m), 3.11-3.07 (m), 1.73-1.67 (m), 1.57-1.40 (m), 1.17-1.13 (m), 1.00 (t), 0.79 (t) rsc.org |

| N,N-Dibutyl-o-bromobenzamide | ¹³C | CDCl₃ | 168.85, 138.90, 132.71, 129.89, 127.86, 127.46, 119.27, 48.10, 44.34, 30.51, 29.27, 20.42, 19.80, 13.95, 13.59 rsc.org |

| N,N-Dipropylbenzamide | ¹H | CDCl₃ | 7.41–7.31 (m, 5H), 3.46 (br s, 2H), 3.16 (br s, 2H), 1.69 (d, J = 5.9 Hz, 2H), 1.52 (d, J = 5.9 Hz, 2H), 0.98 (br s, 3H), 0.74 (br s, 3H) rsc.org |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

To gain a deeper understanding of the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques such as 2D NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. acs.org

2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, further confirming the structural assignment. COSY spectra reveal proton-proton couplings within the propyl chains and the aromatic ring, while HSQC spectra correlate each proton with its directly attached carbon atom.

NOESY is particularly valuable for conformational analysis as it detects through-space interactions between protons that are in close proximity. acs.orgnih.govresearchgate.net For substituted benzamides, NOESY experiments can reveal correlations that are characteristic of specific conformations, such as cis or trans isomers around the amide bond. acs.org The presence or absence of certain cross-peaks in the NOESY spectrum can provide information about the preferred orientation of the N-alkyl groups relative to the benzoyl moiety. rsc.org The study of related substituted benzamides has shown that rotations around the Ar-C(O) and Ar-N bonds can have different energy barriers, influencing the populated conformations. acs.org

Influence of Aromatic Substitution on NMR Chemical Shifts

The presence of the bromine atom at the ortho position of the benzamide (B126) ring significantly influences the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nature and the magnetic anisotropy of the bromine atom cause a downfield shift of the adjacent aromatic protons. nih.gov This effect is a combination of through-bond inductive effects and through-space anisotropic effects. nih.gov

In ¹³C NMR, the carbon atom directly attached to the bromine (the ipso-carbon) experiences a significant shift, the magnitude and direction of which can be influenced by both electronic and steric factors. researchgate.netrsc.org The chemical shifts of the other aromatic carbons are also affected, though to a lesser extent. acs.org The specific substitution pattern on the benzene ring can lead to non-additive effects on the ¹³C chemical shifts, providing detailed information about the electronic environment within the molecule. researchgate.netacs.org Studies on para-substituted N,N-dimethylbenzamides have shown that the barriers to rotation around the C-N bond are influenced by steric effects, while the chemical shifts of the carbonyl and methyl carbons are dominated by resonance effects. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. The C-N stretching vibration of the amide typically appears in the 1400-1450 cm⁻¹ region.

The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region. For comparison, the related compound 3-bromo-N,N-diethylbenzamide exhibits characteristic IR peaks at 2973, 2934, 1627, 1429, 1285, 1102, 791, and 733 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for Related Benzamides An interactive data table will be available in the future.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 3-Bromo-N,N-diethylbenzamide | C-H stretch (aliphatic) | 2973, 2934 rsc.org |

| 3-Bromo-N,N-diethylbenzamide | C=O stretch (amide) | 1627 rsc.org |

| 3-Bromo-N,N-diethylbenzamide | C-N stretch / Aromatic | 1429, 1285 rsc.org |

| N,N-diethylbenzamide | C=O stretch (amide) | 1624 rsc.org |

| 2-Bromo-N-phenylacetamide | N-H stretch | ~3250 |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of isotopes.

For this compound, with the molecular formula C₁₃H₁₈BrNO, the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not widely available in published literature, the expected values for its protonated molecular ion [M+H]⁺ can be determined. The presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units. This isotopic signature is a key confirmation of the presence of bromine in the molecule.

Table 1: Theoretical HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₁₃H₁₉⁷⁹BrNO]⁺ | ⁷⁹Br | 284.06446 |

Note: Data is calculated and not from experimental results.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the molecular ion) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern provides detailed information about the compound's structure.

No specific MS/MS fragmentation data for this compound is currently documented in scientific literature. However, predictable fragmentation pathways can be inferred based on the functional groups present. Key fragmentation mechanisms for benzamides include:

Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group or the nitrogen atom. For this compound, this could involve the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅) from one of the N-propyl chains.

McLafferty Rearrangement: While less common for this specific structure, it could occur if a gamma-hydrogen is available for transfer, leading to the elimination of a neutral molecule like propene.

Cleavage of the Amide Bond: The bond between the carbonyl carbon and the nitrogen atom can cleave, often leading to the formation of the 2-bromobenzoyl cation.

The bromine atom significantly influences the fragmentation, as any fragment containing it will exhibit the characteristic ⁷⁹Br/⁸¹Br isotopic doublet. docbrown.infodocbrown.info

Table 2: Plausible Mass Fragments for this compound

| Fragment Ion (Structure) | Fragmentation Pathway | Theoretical m/z (⁷⁹Br/⁸¹Br) |

|---|---|---|

| [C₁₀H₁₂BrNO]⁺ | Loss of a propyl radical (•C₃H₇) | 241.01/243.01 |

| [C₇H₄BrO]⁺ (2-bromobenzoyl cation) | Cleavage of the C-N amide bond | 182.94/184.94 |

Note: These are predicted fragments based on general principles of mass spectrometry.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org It provides precise information on bond lengths, bond angles, and the spatial packing of molecules within a crystal lattice.

To date, a single crystal X-ray diffraction study for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. Therefore, its specific solid-state structure, including unit cell dimensions and atomic coordinates, remains undetermined.

However, the crystal structure of the parent compound, 2-bromobenzamide (B1207801), has been determined and can serve as an illustrative example of the data obtained from such an analysis. nih.gov Single crystal X-ray diffraction analysis provides fundamental crystallographic data, including the crystal system, space group, and unit cell parameters. researchgate.net

Table 3: Crystallographic Data for 2-bromobenzamide (Analogue Compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0263 |

| b (Å) | 10.9683 |

| c (Å) | 13.3113 |

| β (°) | 93.465 |

| Volume (ų) | 731.36 |

| Z (molecules/unit cell) | 4 |

Source: CCDC Deposition Number 1520029. nih.gov

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Without a determined crystal structure for this compound, a definitive analysis of its crystal packing is not possible. However, based on its molecular structure, several types of interactions would be anticipated to play a role:

C–H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, and it could form weak hydrogen bonds with hydrogen atoms from the propyl chains or the aromatic ring of neighboring molecules, influencing the supramolecular assembly. researchgate.net

Halogen Bonding (Br···O or Br···Br): The bromine atom can act as a halogen bond donor. Interactions between the bromine and an electronegative atom (like the carbonyl oxygen) or another bromine atom (Br···Br interactions) can be significant organizing forces in the crystal lattice. rsc.orgacs.orgresearchgate.net The geometry of these interactions (classified as Type I or Type II) would be a key feature of the crystal packing. acs.org

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal lattice arrangement. rsc.orgacs.org Different polymorphs of a compound can exhibit distinct physical properties. There are no published studies on the crystallization or potential polymorphism of this compound.

The phenomenon of polymorphism is well-documented for the parent molecule, benzamide, which is known to have at least four polymorphs. researchgate.netacs.org The crystallization of a specific polymorph can be highly sensitive to conditions such as solvent, temperature, and cooling rate. Therefore, comprehensive crystallization studies would be required to screen for different crystalline forms of this compound, determine their relative thermodynamic stabilities, and establish reproducible methods for obtaining a desired solid form.

Reactivity and Reaction Mechanism Studies

Reactivity of the Aromatic C-Br Bond

The bromine atom on the benzene (B151609) ring is a key functional group, enabling a range of transformations common to aryl halides. Its reactivity is modulated by the electronic and steric influence of the adjacent amide group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds at the site of the C-Br bond. The N,N-dipropylamide group, due to its steric bulk and potential coordinating ability, plays a crucial role in the efficiency and outcome of these reactions. While specific studies on 2-bromo-N,N-dipropylbenzamide are not prevalent, extensive research on analogous 2-bromo-N-substituted benzamides provides a clear framework for its expected reactivity.

The success of cross-coupling reactions hinges on the careful optimization of the catalytic system, including the palladium source, ligand, base, and solvent. For sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the reaction.

For Suzuki-Miyaura coupling , which pairs the aryl bromide with a boronic acid, catalytic systems are tailored to overcome the steric hindrance of the ortho-amide. Studies on similar substrates, such as 2-bromo-3-methyl-N-phenylbenzamide, have shown that ligands have a significant effect on the reaction's success. beilstein-journals.org The choice of palladium precursor, base, and solvent are all critical parameters that must be fine-tuned. beilstein-journals.orgresearchgate.net For instance, in the coupling of various aryl halides, Pd(OAc)₂ with a benzimidazolium salt ligand under microwave heating has been shown to be effective. researchgate.net The use of modern palladium precatalysts, which are more stable and efficient, has been shown to improve yields and reaction times, especially for challenging substrates like N-H containing heterocycles. nih.gov

The following table illustrates a typical optimization study for a Suzuki-Miyaura reaction with a related aryl bromide, highlighting the importance of each component.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for an Analogous Aryl Bromide

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 75 |

| 2 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (3) | THF | 50 | 88 |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane | 110 | 60 |

| 4 | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | DMF/H₂O | 80 | <5 |

Data is representative and compiled from general findings in the literature for sterically hindered aryl bromides. beilstein-journals.orgresearchgate.netnih.gov

For Sonogashira coupling , which involves the reaction of the aryl bromide with a terminal alkyne, the classic catalytic system employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Modern protocols have been developed that are copper-free, mitigating the formation of undesired alkyne homocoupling byproducts. organic-chemistry.org For sterically demanding substrates, ligands such as bulky phosphines (e.g., P(t-Bu)₃) are often essential to achieve good yields, even at room temperature. organic-chemistry.org The choice of solvent can also be critical, with greener alternatives to traditional solvents like DMF being actively investigated. nih.gov

Heck coupling reactions, which form a C-C bond between the aryl bromide and an alkene, also benefit from well-defined palladium catalysts. Highly efficient catalyst systems, sometimes using palladium at parts-per-million (ppm) levels, have been developed for various aryl halides. rsc.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step and is heavily influenced by the steric and electronic environment of the C-Br bond. The electron-rich and bulky phosphine ligands facilitate this step by stabilizing the resulting Pd(II) complex.

Transmetalation (for Suzuki and Sonogashira): The organic group from the other coupling partner (boronic acid or copper acetylide) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

In some cases, the ortho-amide group may act as a coordinating or directing group, influencing the stability of intermediates and potentially altering the reaction pathway. academie-sciences.fr

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups (EWGs) at the ortho and/or para positions. byjus.compressbooks.pub The amide group is generally considered a weak deactivating group, making this compound relatively unreactive towards traditional SNAr reactions under standard conditions. masterorganicchemistry.com

However, recent research has uncovered a "directed SNAr" pathway for ortho-halo benzamides. rsc.org In these reactions, the amide group, in concert with an additive like pyridine (B92270), can direct a nucleophile (such as an amine) to replace the ortho-halogen, even without the presence of strong EWGs on the ring. rsc.org This suggests a potential pathway for the functionalization of this compound that does not rely on transition metal catalysis. The reaction is proposed to proceed through an intermediate where the amide and pyridine cooperate to facilitate the substitution.

Under very harsh conditions with extremely strong bases (e.g., sodium amide), nucleophilic substitution on unactivated aryl halides can proceed through a benzyne (B1209423) (or aryne) intermediate via an elimination-addition mechanism. pressbooks.pubgovtpgcdatia.ac.in This pathway would lead to a mixture of products where the incoming nucleophile adds to either the C1 or C2 position of the benzyne intermediate.

The C-Br bond can undergo metal-halogen exchange, a fundamental reaction in organometallic chemistry, typically using organolithium or magnesium-based reagents. wikipedia.org This reaction converts the aryl bromide into a highly reactive organometallic intermediate.

Treating this compound with an alkyllithium reagent, such as n-butyllithium, would be expected to generate the corresponding 2-lithio-N,N-dipropylbenzamide. This powerful nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups. The reaction is typically performed at low temperatures to prevent side reactions. nih.gov

An alternative and often more functionally-group-tolerant method is the magnesium-halogen exchange, using reagents like isopropylmagnesium chloride (i-PrMgCl). harvard.edu This generates the corresponding Grignard reagent. The ortho-amide group can play a significant role in these reactions, potentially directing the metalation. However, in some N-substituted 2-bromobenzamides, anomalous reactions have been observed where lithiation occurs at a different position on the ring, highlighting the complex interplay of directing group effects and reaction conditions. ias.ac.in

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Reactivity of the Amide Functional Group

The N,N-dipropylamide group is generally robust and stable under many reaction conditions, including those used for cross-coupling. However, it can be transformed under specific conditions. The primary reactions involving the amide moiety are hydrolysis and reduction.

Hydrolysis : Under strong acidic or basic conditions at elevated temperatures, the amide can be hydrolyzed back to the corresponding 2-bromobenzoic acid and dipropylamine. This reaction is typically slow and requires forcing conditions due to the stability of the amide bond.

Reduction : The amide can be reduced to the corresponding amine, 2-bromo-N,N-dipropylbenzylamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF).

These transformations of the amide group are generally performed in separate synthetic steps rather than concurrently with reactions at the C-Br bond, allowing for a modular approach to the synthesis of more complex molecules.

Amide N-Alkylation and N-Acylation Reactions

The tertiary nature of the amide in this compound, with two propyl groups attached to the nitrogen atom, generally renders it unreactive towards N-alkylation or N-acylation under standard conditions. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity. Furthermore, the presence of the two propyl groups creates significant steric hindrance around the nitrogen atom, further impeding the approach of electrophiles.

However, N-alkylation of similar secondary benzamides can be achieved under specific conditions. For instance, the N-alkylation of 4-bromo-N-(2-methoxyethyl)-3-methylbenzamide has been accomplished using sodium hydride to deprotonate the amide nitrogen, followed by the addition of an alkylating agent like iodomethane (B122720) in a solvent such as dimethylformamide (DMF) googleapis.com. This suggests that deprotonation of a related secondary amide precursor to this compound could be a viable strategy for introducing a second alkyl group.

| Reactant | Reagent | Product | Solvent | Conditions | Reference |

| 4-bromo-N-(2-methoxyethyl)-3-methylbenzamide | 1. Sodium hydride 2. Iodomethane | 4-bromo-N-(2-methoxyethyl)-3,N-dimethylbenzamide | DMF | 23°C, 4h | googleapis.com |

Reductions of the Amide Carbonyl

The amide carbonyl group in this compound can be reduced to a methylene (B1212753) group (-CH2-) to yield the corresponding benzylamine (B48309) derivative. This transformation is typically achieved using powerful reducing agents that can overcome the resonance stability of the amide bond.

A common reagent for this purpose is borane (B79455) (BH3), often used as a complex with tetrahydrofuran (THF). For example, the reduction of 4-bromo-3,N-dimethylbenzamide has been successfully carried out using a borane-THF complex in THF, followed by heating at reflux googleapis.com. This method is generally effective for the reduction of tertiary amides to the corresponding amines. The likely product of the reduction of this compound with borane would be 1-(2-bromobenzyl)-N,N-dipropylamine.

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Reference |

| 4-bromo-3,N-dimethylbenzamide | Borane-THF complex | THF | Reflux | 1-(4-bromo-3-methylbenzyl)-N-methylmethanamine | googleapis.com |

Transformations involving the ortho-Amide Hydrogen

The N,N-dipropylamide group is a powerful directed metalating group (DMG). This property allows for the selective deprotonation of the hydrogen atom at the position ortho to the amide group (the C6 position) by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) acs.org. This process, known as Directed ortho-Metalation (DoM), generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups at the C6 position.

This methodology provides a powerful tool for the regioselective functionalization of the benzene ring, overriding the electronic effects that would typically direct electrophilic substitution. The reaction is generally carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to prevent side reactions acs.org.

Table of Potential Electrophiles for DoM of N,N-Dialkylbenzamides

| Electrophile | Introduced Functional Group |

| D2O | Deuterium |

| Alkyl halides (e.g., CH3I) | Alkyl (e.g., Methyl) |

| Carbon dioxide (CO2) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxyalkyl |

| Iodine (I2) | Iodo |

| Sulfur electrophiles (e.g., S8) | Thiol |

Selective Functionalization and Derivatization

The presence of the bromine atom and the N,N-dipropylamino moiety in this compound provides further opportunities for selective functionalization and the synthesis of a diverse range of derivatives.

Introduction of Additional Functionalities onto the Benzene Ring

The bromine atom on the aromatic ring is a key handle for introducing new functionalities through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester researchgate.netnih.gov. This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of biphenyl (B1667301) derivatives and other complex aromatic structures. A typical catalyst system involves a palladium source like Pd(PPh3)4 or Pd(dppf)Cl2 and a base such as K2CO3 or K3PO4 mdpi.com.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine nih.govnih.gov. This method provides a direct route to synthesize N-aryl or N-heteroaryl derivatives from this compound. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand, such as XPhos or DavePhos, and a strong base like sodium tert-butoxide googleapis.com.

Modification of the N,N-Dipropylamino Moiety

The N,N-dipropylamino group can also be a site for chemical modification, although these transformations are generally less common than those on the aromatic ring.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to understand the energetic and structural changes that occur, providing insights that are often difficult to obtain through experiments alone.

For any proposed reaction involving 2-bromo-N,N-dipropylbenzamide, such as a nucleophilic substitution or a metal-catalyzed cross-coupling, computational methods can identify the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction.

Locating the TS structure and calculating its energy allows for the determination of the activation energy barrier. This barrier dictates the rate of the reaction; a higher energy barrier corresponds to a slower reaction. DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying reactants, intermediates, transition states, and products. researchgate.net Vibrational frequency calculations are performed on the transition state structure to confirm it is a true saddle point, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energy barriers. Computational models can account for these environmental effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and geometry. Explicit solvation models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can model specific solute-solvent interactions, such as hydrogen bonding, which may be critical to the reaction pathway. For a reaction involving this compound, modeling solvation effects would provide a more accurate prediction of the reaction's energy profile and kinetics under realistic laboratory conditions.

Computational Catalysis Studies Relevant to Benzamide (B126) Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of benzamides. scispace.comacs.orgrsc.org While specific computational catalysis studies on this compound are not extensively documented in public literature, the principles and methodologies can be understood from studies on analogous benzamide syntheses. These computational investigations provide deep insights into reaction pathways, transition state stabilization, and the role of catalysts, which are crucial for optimizing reaction conditions and developing more efficient synthetic routes. rsc.org

Researchers have employed DFT calculations to explore the synthesis of various amides through different catalytic processes. For instance, in the transamidation of secondary amides catalyzed by aluminum oxide (Al₂O₃), computational studies have been used to identify probable transition states and map out the reaction mechanism. scispace.comrsc.org Calculations of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and intrinsic reaction coordinates (IRCs) help in understanding the energetics of the reaction and the role of the catalyst in lowering the activation energy. scispace.com

Similarly, computational analyses have been vital in understanding metal-catalyzed reactions. In Rhodium(III)-catalyzed reactions between benzamides and cyclopropenones, DFT calculations have shown how the catalyst facilitates C-H activation and subsequent bond formations, leading to complex molecular structures. acs.org These studies can model the entire catalytic cycle, providing free energy profiles for each step and identifying the rate-determining steps. acs.org In the context of cobalt(III)-catalyzed annulation of benzamides, computational mechanistic studies have been used to propose catalytic cycles, explaining the observed reactivity and selectivity. acs.org Such studies often reveal subtle but crucial aspects, like the coordination of different groups to the metal center, which can dictate the reaction outcome. acs.org

For the synthesis of this compound, computational catalysis studies could be applied to investigate various synthetic routes, such as the amidation of 2-bromobenzoyl chloride or the direct coupling of 2-bromobenzoic acid with dipropylamine. DFT calculations could model the reaction pathways, identify the most stable intermediates and transition states, and predict the activation energies, thereby guiding the selection of the most effective catalyst and reaction conditions.

Below is a representative table illustrating the type of data generated from computational catalysis studies for a generic metal-catalyzed benzamide synthesis.

| Reaction Step | Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants + Catalyst | Initial state | 0.0 |

| 2 | Reactant-Catalyst Complex | Coordination of benzoyl derivative to catalyst | -5.2 |

| 3 | Transition State 1 (TS1) | Oxidative addition/C-H activation | +15.8 |

| 4 | Intermediate 1 | Formation of metallacycle | -10.1 |

| 5 | Transition State 2 (TS2) | Migratory insertion of amine | +12.5 |

| 6 | Intermediate 2 | Formation of C-N bond | -18.3 |

| 7 | Transition State 3 (TS3) | Reductive elimination | +8.7 |

| 8 | Product + Catalyst | Release of benzamide and catalyst regeneration | -25.0 |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are governed by rotations around its single bonds and the interactions between its constituent atoms. Computational methods like conformational analysis and molecular dynamics (MD) simulations are powerful techniques to explore these aspects. nih.govresearchgate.netbohrium.com

Torsional Barriers and Rotational Isomers

The N,N-dipropylbenzamide structure features several key rotatable bonds: the C-N amide bond, the N-C bonds of the propyl groups, and the C-C bond connecting the carbonyl group to the phenyl ring. Rotation around the C-N amide bond is particularly significant due to its partial double-bond character, which results from the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net This restricted rotation leads to a substantial energy barrier, often resulting in the existence of distinct rotational isomers (rotamers) that can be observed on the NMR timescale. nih.gov

For this compound, the primary rotational isomers would arise from the orientation of the phenyl ring and the two propyl groups relative to the amide plane. The steric bulk of the ortho-bromo substituent and the N-propyl groups significantly influences the preferred conformations and the energy barriers to rotation. nih.gov DFT calculations are commonly used to map the potential energy surface by systematically rotating a specific dihedral angle and calculating the energy at each step. nih.gov This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). nih.gov

The rotation of the N-propyl groups will also have associated energy barriers, leading to a complex conformational landscape with multiple low-energy structures. nih.gov These conformations are stabilized or destabilized by a combination of steric hindrance and weak intramolecular interactions. nih.gov

The table below presents hypothetical rotational energy barriers for this compound, based on typical values for substituted N,N-dialkylbenzamides found in the literature.

| Rotatable Bond | Description of Rotation | Estimated Rotational Barrier (ΔG‡, kcal/mol) | Relevant Factors |

|---|---|---|---|

| Aryl-C(O) | Rotation of the 2-bromophenyl ring | 5 - 8 | Steric clash between ortho-bromo and carbonyl oxygen/N-propyl groups |

| (O)C-N | Rotation around the amide bond | 18 - 22 | Partial double bond character; steric interactions between propyl groups and the aryl ring |

| N-CH₂ (Propyl) | Rotation of the propyl group around the N-C bond | 4 - 7 | Steric hindrance between the two propyl chains and between propyl groups and the aryl ring |

| CH₂-CH₂ (Propyl) | Gauche-anti isomerization within the propyl chain | 3 - 5 | Standard alkane torsional strain |

Intermolecular Interactions and Aggregation Behavior

The way this compound molecules interact with each other in a condensed phase (liquid or solid) determines its macroscopic properties. These interactions are non-covalent and include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds. The aggregation of molecules is driven by a fine balance of these attractive and repulsive forces. tandfonline.com

Molecular dynamics (MD) simulations can be used to model the behavior of a large ensemble of molecules over time, providing insights into their aggregation tendencies and the structure of the resulting aggregates. chemrevlett.comirb.hr In the case of this compound, several types of interactions are expected:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by favorable quadrupole-quadrupole interactions. The presence of the electron-withdrawing bromine atom can influence the electronic nature of the ring and thus the geometry of stacking.

Dipole-Dipole Interactions: The amide group possesses a large dipole moment. Molecules will tend to align themselves to maximize favorable antiparallel dipole arrangements.

Weak Hydrogen Bonds: While lacking a traditional hydrogen bond donor, weak C-H···O interactions between the C-H bonds of the propyl or phenyl groups and the carbonyl oxygen of a neighboring molecule are possible and can contribute to the stability of aggregates.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This provides a quantitative understanding of the forces driving aggregation.

The following table illustrates a hypothetical energy decomposition analysis for a dimer of this compound in a stacked conformation.

| Interaction Type | Physical Origin | Estimated Energy Contribution |

|---|---|---|

| Electrostatics | Interaction between permanent charge distributions (dipoles, quadrupoles) | -4.5 |

| Exchange | Pauli repulsion (short-range repulsion) | +9.0 |

| Induction | Permanent multipole inducing a multipole in another molecule | -1.8 |

| Dispersion | Interaction of instantaneous multipoles (van der Waals attraction) | -10.2 |

| Total Interaction Energy | Sum of all contributions | -7.5 |

This analysis highlights that aggregation is a net favorable process, with the strong attractive dispersion forces (from the phenyl rings and propyl chains) and electrostatic interactions overcoming the short-range exchange repulsion. nih.gov

Advanced Research Applications and Potential Development

Role as a Building Block in Complex Chemical Syntheses

The strategic placement of the bromo and amide functionalities makes 2-bromo-N,N-dipropylbenzamide a powerful tool for synthetic chemists. These groups can be manipulated either independently or in concert to construct intricate molecular architectures.

Precursor for Heterocyclic Compound Synthesis (e.g., Quinazolinones via C-H Amidation)

Derivatives of 2-bromobenzamide (B1207801) are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological importance. Various synthetic strategies have been developed that leverage the 2-bromobenzamide core. For instance, the synthesis of 2,3-disubstituted quinazolinone derivatives can be achieved through copper-catalyzed C-H amidation reactions. researchgate.net Similarly, a cost-effective and ligand-free method for synthesizing 2-amino-3-substituted quinazolin-4(3H)-ones uses 2-bromo-N-phenylbenzamide as a starting material in a copper-iodide catalyzed Ullmann cross-coupling reaction. nih.govorganic-chemistry.org

These methodologies highlight the utility of the 2-halobenzamide scaffold. In the case of this compound, the N,N-dipropyl groups would influence the steric and electronic properties of the molecule, potentially tuning the reactivity and selectivity of cyclization reactions. The core reaction often involves an initial coupling step followed by an intramolecular amidation to form the heterocyclic ring system. researchgate.net Furthermore, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to produce 3-(imino)isoindolin-1-ones, further demonstrating the versatility of this class of compounds in generating diverse N-heterocyclic scaffolds. nih.govmdpi.com

Synthesis of Multifunctional Molecules

The structure of this compound offers two distinct points for chemical modification, making it an ideal precursor for multifunctional molecules. The bromine atom can participate in a wide array of cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the linkage of the benzamide (B126) core to other functional moieties, including chromophores, polymers, or biologically active fragments.

Simultaneously, the amide group can be involved in cyclization reactions or act as a directing group for ortho-metalation, enabling further functionalization of the aromatic ring. This dual reactivity allows for a modular approach to synthesizing complex molecules with tailored properties. For example, by first performing a cross-coupling reaction at the bromine site and then inducing a cyclization involving the amide, chemists can build complex polycyclic systems. The ability to prepare 2-functionalized N-phenylbenzamides by substituting various nucleophiles for cyanamide in Ullmann coupling reactions further illustrates the potential for creating diverse functional molecules from this scaffold. nih.govorganic-chemistry.org

Applications in Materials Science

The unique electronic and chemical properties of this compound suggest its potential use in the development of advanced materials with specific functions.

Photobase Generators in Active Energy Ray-Curable Compositions (analogous to 2-formyl-N,N-dipropylbenzamide)

In the field of polymer chemistry, photobase generators (PBGs) are compounds that release a basic species upon exposure to light. This generated base can then catalyze polymerization reactions, making them a key component in active energy ray-curable compositions, which are used in coatings, inks, and adhesives. justia.comgoogle.comepo.org While research has focused on analogous structures, the benzamide framework is a known component of some PBGs. For instance, compositions have been developed that use a non-ion-pair type photobase generator which, upon irradiation, initiates an anionic polymerization. The use of such compounds can lead to excellent storage stability before curing and rapid polymerization upon exposure to energy rays. epo.org The this compound structure, by analogy to other substituted benzamides like 2-formyl-N,N-dimethylbenzamide, could potentially function as a PBG, where the nature and position of the ring substituent would modulate the photochemical properties.

Monomer or Polymer Precursor in Specialty Materials

Specialty monomers are fundamental building blocks used to create polymers with unique and specific properties. vinatiorganics.comatvanticfinechem.com The presence of the bromine atom on the aromatic ring of this compound makes it a suitable candidate for use as a specialty monomer. specificpolymers.comkowachemical.com Through polycondensation reactions, such as Suzuki or Stille coupling, it can be incorporated into polymer backbones.

This could lead to the creation of specialty polymers with enhanced thermal stability, specific electronic properties, or improved mechanical strength, depending on the co-monomers used. The N,N-dipropylbenzamide moiety would impart specific solubility characteristics and could influence the final polymer's morphology and performance in applications ranging from electronics to high-performance coatings.

Catalyst and Ligand Design Studies

The design of effective ligands is crucial for the advancement of transition-metal catalysis. The benzamide structure, containing both nitrogen and oxygen donor atoms, presents an attractive scaffold for the development of new ligands. The oxygen of the carbonyl and the nitrogen of the amide can coordinate to a metal center, forming a stable chelate ring.

In this compound, the ortho-bromo substituent can be replaced through cross-coupling reactions to introduce additional coordinating groups, thereby creating bidentate or tridentate ligands. researchgate.net These new ligands could then be complexed with various transition metals, such as palladium, copper, or nickel, to generate catalysts for a range of organic transformations. nih.govrsc.orgmdpi.com The steric bulk provided by the N,N-dipropyl groups can be advantageous, influencing the coordination geometry around the metal center and potentially enhancing the selectivity and activity of the resulting catalyst.

Exploration in Organocatalysis

Similarly, there is a lack of published studies on the exploration of this compound in the field of organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions. While various amide-containing molecules have been developed as organocatalysts, the specific catalytic activity of this compound has not been reported. Future investigations could involve screening this compound for catalytic activity in a range of organic transformations to determine its potential as an organocatalyst.

Advanced Chemical Separations and Purification Techniques

Chromatographic Method Development (e.g., Flash Chromatography, HPLC)

Specific chromatographic methods for the separation and purification of this compound have not been detailed in the scientific literature. The development of such methods would be a routine part of any synthetic effort involving this compound. Generally, for a molecule with its predicted polarity, a combination of flash chromatography and High-Performance Liquid Chromatography (HPLC) would be employed.

For flash chromatography , a typical stationary phase would be silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane). The optimal solvent system would be determined empirically using thin-layer chromatography (TLC).

For HPLC analysis and purification, a reversed-phase column (such as C18) would likely be suitable. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The development of a specific HPLC method would involve optimizing parameters such as the column type, mobile phase composition, gradient, and flow rate.

Crystallization and Polymorph Control

There is no available data on the crystallization or polymorphic behavior of this compound. Crystallization is a critical technique for obtaining high-purity solid material and for determining the three-dimensional structure of a molecule through X-ray crystallography.

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and stability. While studies on the polymorphism of related N,N-dialkylbenzamides exist, this specific information for this compound is not present in the current body of scientific literature. Research in this area would involve systematic crystallization screening using a variety of solvents and conditions to identify and characterize any potential polymorphs.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organic Chemistry

Direct research on 2-bromo-N,N-dipropylbenzamide is limited, and therefore, its specific contributions to organic chemistry have not been explicitly documented. However, based on the reactivity of the functional groups present—an ortho-bromo substituent and a tertiary benzamide (B126)—it can be inferred that this compound holds potential as a valuable synthetic intermediate. The N,N-dipropylamide moiety is a well-established directing group for ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings. The bromine atom serves as a handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of diverse chemical bonds. The primary contribution of compounds of this class lies in their ability to serve as scaffolds for the construction of highly substituted aromatic systems.

Unexplored Reactivity and Transformations

The full scope of reactivity for this compound remains largely unexplored. Future investigations could focus on several key areas:

Directed ortho-Metalation and Subsequent Functionalization: A systematic study of the directed ortho-metalation of this compound using various organolithium bases and subsequent trapping with a wide array of electrophiles would be highly valuable. This could lead to the synthesis of a library of novel polysubstituted benzamides.

Competitive Reactivity Studies: Investigating the competition between metal-halogen exchange at the bromo position and deprotonation at the ortho position (C6) under different reaction conditions would provide crucial insights into its reactivity and selectivity.

Intramolecular Reactions: Exploring the potential for intramolecular cyclization reactions, possibly following a metalation or cross-coupling step, could lead to the synthesis of novel heterocyclic frameworks.

Integration with Emerging Synthetic Methodologies

The structure of this compound is well-suited for integration with modern synthetic techniques:

Photoredox Catalysis: The carbon-bromine bond could be a target for photoredox-mediated reactions, enabling novel transformations under mild conditions. This could include cross-coupling reactions or atom transfer radical addition processes.